3-Fluorobenzotrifluoride
Overview
Description
Synthesis Analysis
The synthesis of fluoro-substituted aromatic hydrocarbons, such as 3-fluorobenzotrifluoride derivatives, is a topic of interest due to their utility in studying the mechanistic details of metabolic processes involving cytochrome P450. In one study, the synthesis of 3-fluorobenzo[a]pyrene (3-FBP) was achieved through a five-step process starting from 6-chlorobenzo[a]pyrene (6-ClBP), with an overall yield of 16% for both 1-FBP and 3-FBP. This process involved nitration, reduction, diazotization, and heating in toluene to obtain the desired fluorinated compounds .
Molecular Structure Analysis
The molecular structure of 3-fluorobenzotrifluoride derivatives can exhibit complex behavior, as evidenced by the solvatomorphism observed in 3-Fluorobenzoylaminophenyl 3-fluorobenzoate. This compound crystallizes in dimorphic forms, with the crystalline structure being influenced by a combination of strong N−H···O hydrogen bonds and weaker interactions, including C−H···O, C−H···F, and aromatic π···π stacking interactions. The extent of disorder associated with the fluorine atoms varies between the two forms, highlighting the subtle interplay of intermolecular forces .
Chemical Reactions Analysis
The reactivity of 3-fluorobenzotrifluoride derivatives can be explored through the synthesis of related compounds. For instance, 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas were prepared by reacting 4-fluorobenzoyl isothiocyanate with isomeric fluoroanilines. The resulting compounds were characterized by various spectroscopic techniques, and their crystal packing was analyzed, revealing centrosymmetric dimers formed through intermolecular N−H···S=C hydrogen bonds .
Physical and Chemical Properties Analysis
Vibrational spectroscopy, including FT-Raman and Fourier transform infrared spectroscopy, has been used to investigate the structure of 3-aminobenzotrifluoride, a related compound to 3-fluorobenzotrifluoride. Theoretical calculations using ab initio and density functional theory complemented the experimental data, providing insights into the equilibrium geometry, vibrational frequencies, and thermodynamic functions of the compound. This comprehensive analysis aids in understanding the physical and chemical properties of such fluorinated aromatic compounds .
Case Studies
While the provided data does not include specific case studies, the synthesis and analysis of 3-fluorobenzotrifluoride derivatives have implications for various fields, including medicinal chemistry and environmental science. For example, the synthesis of 4-fluorobenzo[b][1,6]naphthyridines and 4-fluoroisoquinolines via iminofluorination of alkynes demonstrates the potential for creating complex fluorinated molecules that could serve as pharmaceutical intermediates or probes for biological systems .
Scientific Research Applications
Fluoroform as a Difluorocarbene Source : Fluoroform (CHF3) can be used as a source of difluorocarbene for converting phenols and thiophenols into difluoromethoxy and difluorothiomethoxy derivatives. This method utilizes moderate temperatures and atmospheric pressure, providing moderate to good yields (Thomoson & Dolbier, 2013).
Continuous-Flow Synthesis : The continuous-flow synthesis of 5-fluoro-2-nitrobenzotrifluoride is achieved through the nitration of 3-fluorobenzotrifluoride. This process is safer and more efficient than traditional methods, thanks to enhanced mass and heat transfer rates (Chen et al., 2020).
Electrochemistry of Ionic Liquids : The electrochemistry of 1-Butyl-3-methyl-1H-imidazolium Tetrafluoroborate ionic liquid was studied, revealing the production of BF3 and fluorocarbons at the anode while undergoing dimerization and dealkylation reactions at the cathode (Xiao & Johnson, 2003).
Catalytic Fluoromethylation : Photoredox catalysis has emerged as a useful tool for radical reactions, including catalytic fluoromethylation of carbon-carbon multiple bonds. This method offers efficient and selective radical fluoromethylation under mild conditions (Koike & Akita, 2016).
Transition Metal Fluoride Complexes in Catalysis : Molecular iron(II) fluorides have potential applications in catalysis, including C-F bond activation and fluorocarbon functionalization, demonstrating the versatility of transition metal fluoride complexes (Vela et al., 2005).
Synthesis of Novel Herbicides : The synthesis process of novel herbicides like Beflubutamid involves the nitrification reaction of 2-fluorobenzotrifluoride, showcasing its role in the development of agricultural chemicals (Chen Huan-you, 2012).
Magnetic Sorbents in Environmental Analysis : The synthesis of 3-fluorobenzoyl chloride functionalized magnetic nanoparticles for the efficient extraction of perfluorinated compounds from river water samples highlights its application in environmental analysis (Yan et al., 2013).
Safety And Hazards
3-Fluorobenzotrifluoride is highly flammable and can cause skin and eye irritation. It may also cause respiratory irritation . Precautionary measures include avoiding breathing its vapors, mist, or gas, ensuring adequate ventilation, and keeping away from heat, sparks, open flames, and hot surfaces .
Relevant Papers
One relevant paper found discusses the synthesis of 5-fluoro-2-nitrobenzotrifluoride in a continuous-flow millireactor system through the nitration of 3-fluorobenzotrifluoride .
properties
IUPAC Name |
1-fluoro-3-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4/c8-6-3-1-2-5(4-6)7(9,10)11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOWGKOVMBDPJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20193140 | |
Record name | alpha,alpha,alpha,3-Tetrafluorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20193140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluorobenzotrifluoride | |
CAS RN |
401-80-9 | |
Record name | 3-Fluorobenzotrifluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=401-80-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha,alpha,alpha,3-Tetrafluorotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000401809 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | m-Fluorobenzotrifluoride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10315 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | alpha,alpha,alpha,3-Tetrafluorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20193140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α,α,α,3-tetrafluorotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.304 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.